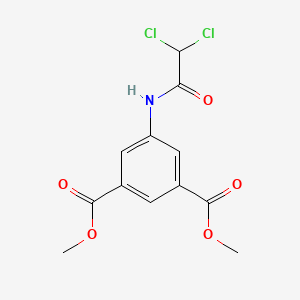

Dimethyl 5-(2,2-dichloroacetamido)isophthalate

説明

Dimethyl 5-(2,2-dichloroacetamido)isophthalate is an aromatic ester derivative featuring a dichloroacetamido substituent at the 5-position of the isophthalate backbone. Its molecular structure combines the rigidity of the isophthalate core with the electron-withdrawing effects of the dichloroacetamido group, which may influence its chemical reactivity, solubility, and biological interactions.

特性

IUPAC Name |

dimethyl 5-[(2,2-dichloroacetyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO5/c1-19-11(17)6-3-7(12(18)20-2)5-8(4-6)15-10(16)9(13)14/h3-5,9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACYVUMFJZVOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(2,2-dichloroacetamido)isophthalate typically involves the following steps:

Starting Material: The synthesis begins with isophthalic acid.

Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

Amidation: The dimethyl isophthalate is then reacted with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine to form Dimethyl 5-(2,2-dichloroacetamido)isophthalate.

Industrial Production Methods:

化学反応の分析

Types of Reactions: Dimethyl 5-(2,2-dichloroacetamido)isophthalate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.

Reduction: The compound can be reduced to form amines or other derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Hydrolysis: Dimethyl 5-aminoisophthalate and dichloroacetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Dimethyl 5-(2-chloroacetamido)isophthalate or other reduced forms.

科学的研究の応用

Dimethyl 5-(2,2-dichloroacetamido)isophthalate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of polymers and other materials with specific properties.

Biological Studies: The compound may be used in the study of enzyme inhibitors or as a building block for bioactive molecules.

Medicinal Chemistry:

作用機序

The mechanism of action of Dimethyl 5-(2,2-dichloroacetamido)isophthalate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its functional groups. The dichloroacetamido group may play a role in binding to specific molecular targets, potentially inhibiting enzymes or interacting with receptors.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three categories of analogs: (1) substituted isophthalates, (2) halogenated amide derivatives, and (3) general phthalate esters.

Table 1: Structural and Functional Comparison

Physicochemical and Hazard Profiles

Key Findings:

In contrast, diisobutyl phthalate (CAS 84-69-5) lacks halogenation, contributing to its widespread use as a plasticizer but raising concerns about endocrine disruption .

For the target compound, the dichloroacetamido group may introduce higher reactivity, necessitating stricter handling protocols (e.g., P261/P262 precautions as seen in analogous compounds) .

Environmental Impact :

- Phthalate esters like diisobutyl phthalate are regulated due to slow degradation and bioaccumulation risks. The dichloroacetamido group in the target compound could exacerbate these issues due to halogen persistence .

生物活性

Dimethyl 5-(2,2-dichloroacetamido)isophthalate is a compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : Dimethyl 5-(2,2-dichloroacetamido)isophthalate

- CAS Number : [Not available in provided search results]

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 305.12 g/mol

Mechanisms of Biological Activity

Dimethyl 5-(2,2-dichloroacetamido)isophthalate exhibits several biological activities primarily through its interactions with cellular pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the dichloroacetamido group enhances its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : Dimethyl 5-(2,2-dichloroacetamido)isophthalate has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes in cells.

Toxicity Profile

The toxicity of Dimethyl 5-(2,2-dichloroacetamido)isophthalate has been evaluated in various studies. Key findings include:

Table 1: Summary of Toxicity Data

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 1000 | Liver damage, elevated liver enzymes |

| Chronic Toxicity | Mice | 500 | Tumor formation in liver |

| Genotoxicity | Human Cell Lines | Varies | DNA strand breaks observed |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of Dimethyl 5-(2,2-dichloroacetamido)isophthalate against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in reducing bacterial load in vitro and showed promise for further development as an antibacterial agent. -

Cytotoxicity in Cancer Research :

In a recent study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed that at concentrations above 50 µg/mL, there was a significant increase in early and late apoptotic cells compared to control groups.

Research Findings

Recent research highlights the need for further exploration into the biological activities of Dimethyl 5-(2,2-dichloroacetamido)isophthalate:

- A study published in Environmental Science & Technology emphasized the compound's potential as a biocide due to its structural attributes that facilitate interaction with microbial membranes .

- Another investigation focused on its role as a potential anticancer agent, suggesting that its mechanism might involve modulation of key signaling pathways related to cell proliferation and survival .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。